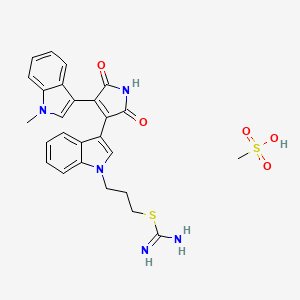
Bisindolylmaleimide IX mesylate
Overview
Description
Bisindolylmaleimide IX (Ro 31-8220 Mesylate) is a pan-PKC inhibitor with IC50 of 5 nM, 24 nM, 14 nM, 27 nM, and 24 nM for PKC-α, PKC-βI, PKC-βII, PKC-γ, and PKC-ε, respectively . It also shows potent inhibition against MAPKAP-K1b, MSK1, GSK3β, and S6K1 . It is widely used as a cell-permeable, reversible, competitive protein kinase C inhibitor .
Synthesis Analysis
Bisindolylmaleimides (BIMs) are widely recognized for their activity against protein kinases and from a synthetic perspective can be highly functionalized or chemically manipulated . This provides the opportunity to generate novel analogues and derivatives with unique biological profiles . Synthetic endeavors within this class of compounds are broad and have led to the development of both remarkably potent and selective protein kinase inhibitors .Molecular Structure Analysis
The molecular weight of Bisindolylmaleimide IX mesylate is 553.7 Da . The molecular formula is C26H27N5O5S2 .Chemical Reactions Analysis
Bisindolylmaleimides can be obtained via the reaction of amide with dimethyl oxalate in the presence of potassium tert-butoxide in DMF to form maleimide, which is subsequently methylated and converted to the triflate .Physical And Chemical Properties Analysis
The molecular weight of Bisindolylmaleimide IX mesylate is 553.7 g/mol and the molecular formula is C26H27N5O5S2 . It seems to precipitate in cell cultures at concentrations greater than 10 μM .Scientific Research Applications
-
Protein Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : Bisindolylmaleimides (BIMs) are widely recognized for their activity against protein kinases . They can be highly functionalized or chemically manipulated, which provides the opportunity to generate novel analogues and derivatives with unique biological profiles .
- Methods : The synthesis of BIMs involves the use of an N-benzyl-protected 2,3-dibromomaleimide in a THF/toluene mixture to generate the bisindolylmaleimide .
- Results : Synthetic endeavors within this class of compounds have led to the development of both remarkably potent and selective protein kinase inhibitors . Clinical BIM examples include ruboxistaurin and enzastaurin, which are highly active inhibitors of protein kinase C-β .
-
Anti-SARS-CoV2 Agent
- Field : Virology
- Application : Bisindolylmaleimide IX has been identified as a potential anti-SARS-CoV2 agent targeting viral main protease 3CLpro .
- Methods : The study involved a high-throughput virtual screen of drugs approved by worldwide regulatory bodies against viral targets using three sequential docking modes .
- Results : Among eight molecules included in the evaluation, Bisindolylmaleimide IX was found to be the most potent inhibitor of SARS-CoV-2 in-vitro . Further, in-silico predicted target validation through enzymatic assays confirmed its interaction with 3CLpro to be the target .
-
Inhibitors of Calmodulin Protein
- Field : Biochemistry
- Application : Bisindolylmaleimide compounds are proposed and reported as possible inhibitors of calmodulin protein .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Antimicrobial Activity
- Field : Microbiology
- Application : Bisindolylmaleimides (BIMs) have been reported to exhibit antimicrobial activity .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Inhibition of Calcium Signaling
-
Inhibitor of Protein Kinase C Isoforms
- Field : Biochemistry
- Application : Bisindolylmaleimide IX (BIM IX) is a potent, cell-permeable inhibitor of protein kinase C (PKC) isoforms .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : BIM IX has been found to be a poor inhibitor of protein kinase A (PKA, IC 50 = 0.9 μM) and calcium/calmodulin kinase II (IC 50 = 17 μM) .
-
Fragment-Based Drug Design
- Field : Medicinal Chemistry
- Application : Bisindolylmaleimides (BIMs) are widely recognized for their activity against protein kinases and from a synthetic perspective can be highly functionalized or chemically manipulated. This provides the opportunity to generate novel analogues and derivatives with unique biological profiles .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Synthetic endeavors within this class of compounds have led to the development of both remarkably potent and selective protein kinase inhibitors .
-
Inhibitor of Protein Kinase A and Calcium/Calmodulin Kinase II
- Field : Biochemistry
- Application : Bisindolylmaleimide IX (BIM IX) is a poor inhibitor of protein kinase A (PKA, IC 50 = 0.9 μM) and calcium/calmodulin kinase II (IC 50 = 17 μM) .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Inhibitor of Viral Proteins
- Field : Virology
- Application : Bisindolylmaleimide IX (BIM IX) has been identified as a potential inhibitor of several viral proteins with enzymatic activities known to be essential at different stages of the viral multiplication cycle .
- Methods : The study involved a high-throughput virtual screen of drugs approved by worldwide regulatory bodies against viral targets using three sequential docking modes .
- Results : The in-silico virtual screening identified 290 potential drugs based on the criteria of energy, docking parameters, ligand, and binding site strain and score .
Safety And Hazards
Future Directions
The evolution of bisindolyl maleimides and indolyl maleimide derivatives and their unique biological activities have stimulated great interest in medicinal chemistry programs . Structural differences can be used to exploit new bioactivity and therefore it is imperative to discover new chemical entities to address new targets . BIMs can be highly functionalized or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles .
properties
IUPAC Name |
methanesulfonic acid;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S.CH4O3S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20;1-5(2,3)4/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWVGDJBSPLRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896763 | |
| Record name | Ro 31-8220 mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisindolylmaleimide IX mesylate | |
CAS RN |
138489-18-6 | |
| Record name | Carbamimidothioic acid, 3-[3-[2,5-dihydro-4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-1H-pyrrol-3-yl]-1H-indol-1-yl]propyl ester, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138489-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 31-8220 mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00896763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ro-31-8220 mesylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JPC9J3C82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

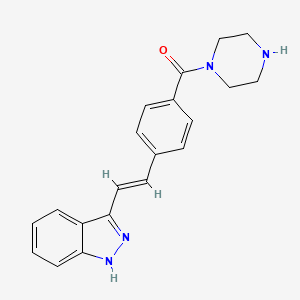
![6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B1683775.png)
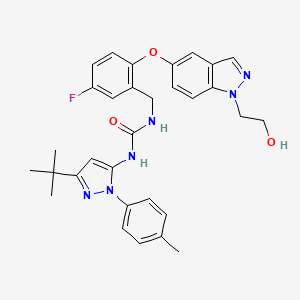
![1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1683778.png)
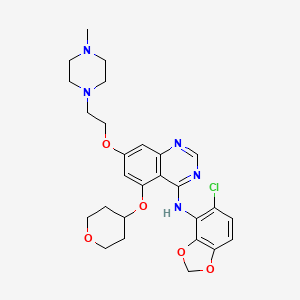
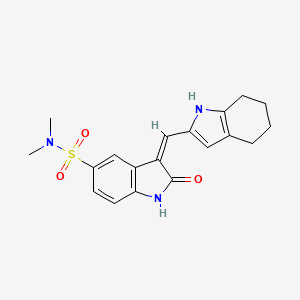
![2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B1683784.png)
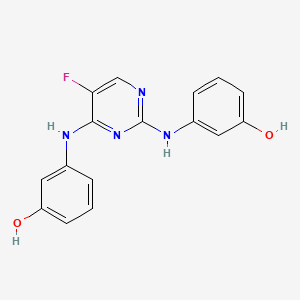
![6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1683786.png)
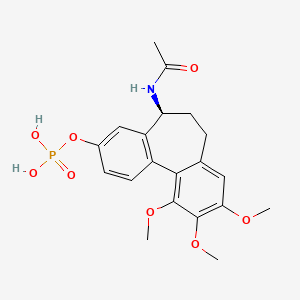
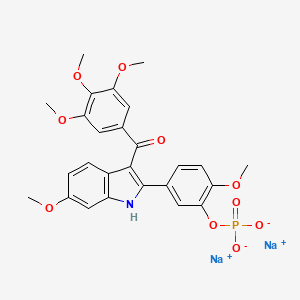
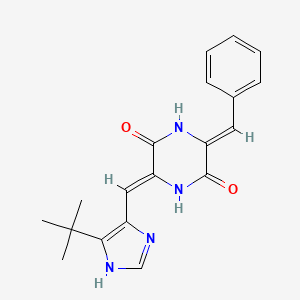
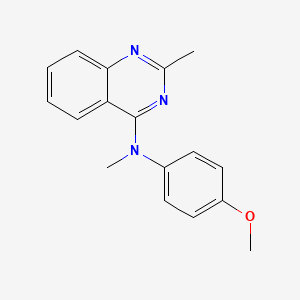
![N-[3-[[5-Iodo-4-[[3-[(2-thienylcarbonyl)amino]propyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide](/img/structure/B1683796.png)